molecular formula C19H22NO4+ B571672 Mangochinine CAS No. 209115-67-3

Mangochinine

Cat. No.: B571672
CAS No.: 209115-67-3
M. Wt: 328.388
InChI Key: KMJDZTDWUQFSHS-FOIQADDNSA-O
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Description

Mangochinine is a useful research compound. Its molecular formula is C19H22NO4+ and its molecular weight is 328.388. The purity is usually 95%.
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Scientific Research Applications

  • Isolation and Structural Analysis : Mangochinine was isolated from the bark of Manglietia chingii and its structure was determined through extensive spectral analysis, including 1D- and 2D-NMR techniques. Its absolute configuration was also assigned using optical rotation measurement (Qiu et al., 1998).

  • Synthesis Studies : The palladium-catalyzed preparation of condensed tetracyclic heterocycles was studied, extending to the synthesis of racemic this compound. This study explored the scope and limitations of the palladium-catalyzed reaction through the tautomeric enamine forms of dihydroisoquinoline derivatives and their analogues (Vincze et al., 2006).

  • Pharmacological Properties of Related Compounds : While not directly related to this compound, studies on similar compounds, like γ-Mangostin, revealed pharmacological activities including serotonin 2 (5-HT(2)) receptor antagonism and anti-inflammatory effects. γ-Mangostin was shown to enhance the expression of 5-HT(2A/2C), muscarinic, histamine, and bradykinin receptor mRNA, suggesting antagonistic effects (Sukma et al., 2011).

  • Anticancer Potential : A study on α-Mangostin, another related compound, showed its potential in reducing tumor growth and lymph node metastasis in mammary cancer models. It was found to induce apoptosis and cell-cycle arrest in cancer cells, suggesting potential applications in cancer therapy (Shibata et al., 2011).

  • Immunomodulatory and Anticancer Activities : Phenolics from Garcinia mangostana, including xanthones related to this compound, exhibited strong antioxidant activities and good immunomodulatory activities. These compounds showed cytotoxicity against human breast and colon cancer cells, suggesting their potential as anticancer agents (Yu et al., 2009).

  • Inhibition of Platelet Aggregation : this compound showed weak inhibitory activity against rabbit platelet aggregation induced by platelet-activating factor in a study on amides, isoquinoline alkaloids, and dipeptides from Piper mullesua (Xia et al., 2018).

Safety and Hazards

While specific safety and hazard information for Mangochinine is not available, general safety measures for handling chemical substances include wearing tightly fitting safety goggles with side-shields and fire/flame resistant and impervious clothing .

Properties

IUPAC Name

3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-5-4-11-8-18(23-2)17(22)9-13(11)15(20)6-12-7-16(21)19(24-3)10-14(12)20/h7-10,15H,4-6H2,1-3H3,(H-,21,22)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJDZTDWUQFSHS-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the structural characterization of mangochinine?

A1: this compound is a dibenzopyrrocoline alkaloid. While its exact molecular formula and weight are not provided in the abstracts, its structure has been elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy [, ]. The stereochemistry of the naturally occurring compound was determined to be (1R,2S)-(-)-mangochinine [].

Q2: Which enzymes have been studied as potential targets for this compound using computational methods?

A2: Molecular docking simulations were used to predict the binding affinity of this compound to α-glucosidase (PDB ID: 3W37) and tyrosine phosphatase 1B (PTP1B) []. These simulations suggested that this compound might have potential as an inhibitor of these enzymes.

Q3: Has this compound been tested for its inhibitory activity against α-glucosidase and PTP1B in vitro or in vivo?

A3: While the computational studies propose this compound as a potential inhibitor [], there is no mention of in vitro or in vivo studies in the provided abstracts. Further experimental validation is needed to confirm these predictions.

Q4: What are the predicted pharmacological properties and potential applications of this compound?

A4: Quantitative structure–activity relationship (QSAR) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) regressions suggest that this compound possesses favorable biocompatibility and pharmacokinetic properties []. This suggests its potential for medicinal development, although further research is needed.

Q5: How was this compound synthesized?

A5: A racemic mixture of this compound was synthesized using a palladium-catalyzed reaction involving dihydroisoquinoline derivatives, prepared via the Bischler-Napieralsky reaction [, ]. This synthetic route highlights the potential for developing more efficient methods for obtaining this alkaloid.

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